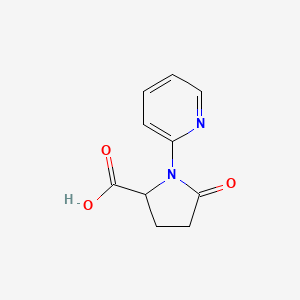

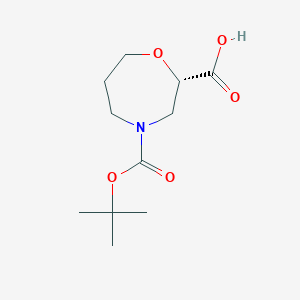

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Overview

Description

“(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid” is a compound that contains an oxazepane ring, which is a seven-membered heterocycle containing one oxygen atom, one nitrogen atom, and five carbon atoms. The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the Boc group and the carboxylic acid group. The Boc group is a common protecting group that can be removed under acidic conditions . The carboxylic acid group is acidic and can participate in a variety of reactions, including esterification and amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing Boc groups are stable under basic conditions but can be deprotected under acidic conditions . The carboxylic acid group can form hydrogen bonds, which could influence the compound’s solubility and boiling point.Scientific Research Applications

Synthesis and Chemical Properties

Lipase-Catalyzed Synthesis : A key step in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involves a lipase-catalyzed regioselective lactamization. This process utilizes SpinChem rotating flow cell technology, simplifying enzyme work-up and recycling (Aurell et al., 2014).

Carboxylation and Butoxycarbonylation Reactions : The compound is involved in complex organic reactions, including carboxylation and butoxycarbonylation processes. These reactions are crucial for creating specific molecular structures in synthetic chemistry (Saito et al., 2006).

Synthesis of Antibacterial Agents : Derivatives of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, closely related to the target compound, have been synthesized and show promising antibacterial activities. This indicates potential applications in developing new antibacterial drugs (Song et al., 2015).

Applications in Peptide Synthesis

Peptide Bond Formation : The compound plays a role in forming peptide bonds, especially in the synthesis of non-proteinogenic amino acids and dipeptide anilides. This is crucial for the creation of novel peptides and peptide-based drugs (Schutkowski et al., 2009).

Protecting Group in Amino Acid Synthesis : It acts as a protecting group in the synthesis of various amino acids, safeguarding reactive groups during complex chemical reactions. This is essential in pharmaceutical synthesis and the development of new drugs (Groth & Meldal, 2001).

Molecular Structure and Characterization

Crystal Structure Analysis : Studies on similar compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine help understand the molecular structure and conformation, which is vital for designing drugs with specific molecular orientations (Jankowska et al., 2002).

Self-assembly and Hydrogen Bonding : Research on related compounds involving tert-butoxycarbonyl groups has explored self-assembly processes directed by NH⋅⋅⋅O hydrogen bonding. This research is significant for designing molecular arrays and new materials (Armstrong et al., 2002).

Future Directions

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis .

Mode of Action

The (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, as a tert-butyloxycarbonyl-protected amino acid, is used in the synthesis of dipeptides . The tert-butyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis due to the amino acid’s multiple reactive groups .

Biochemical Pathways

It’s known that this compound is used in peptide synthesis , which is a crucial process in the production of proteins and other biological molecules.

Result of Action

The result of the action of this compound is the successful synthesis of dipeptides . The compound’s tert-butyloxycarbonyl group protects the amino acid during synthesis, allowing for the formation of dipeptides without unwanted side reactions .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis . These ionic liquids are miscible in certain solvents and partially miscible in water, but immiscible in others . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent used and the temperature of the environment.

Biochemical Analysis

Biochemical Properties

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butoxycarbonyl group serves as a protective moiety, preventing unwanted reactions during synthesis. This compound is often used in the synthesis of dipeptides, where it interacts with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation . The interactions between this compound and these biomolecules are crucial for the successful synthesis of complex peptides and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the tert-butoxycarbonyl group can protect amino acids during peptide synthesis, ensuring that the desired peptide sequence is obtained without interference from other cellular processes . This protection is essential for maintaining the integrity of the synthesized peptides and their subsequent biological activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tert-butoxycarbonyl group is known to undergo deprotection under acidic conditions, leading to the formation of the free amino acid . This deprotection process is facilitated by the resonance stabilization of the carbonyl oxygen, which allows for the cleavage of the tert-butyl group. The resulting free amino acid can then participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, the tert-butoxycarbonyl group may undergo deprotection, leading to the formation of the free amino acid. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical reactions.

properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGITYLFOIAYYJU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1273567-44-4 | |

| Record name | (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

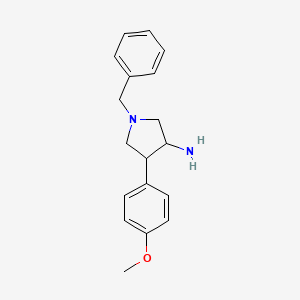

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)

![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)

![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)